Methyl 4-(ethylcarbamoyl)benzoate

Description

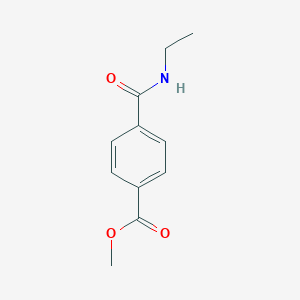

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(ethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWSUMVNMIPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589375 | |

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171895-49-1 | |

| Record name | Methyl 4-(ethylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(ethylcarbamoyl)benzoate

This guide provides a comprehensive overview of the synthetic pathways for producing methyl 4-(ethylcarbamoyl)benzoate, a key intermediate in the development of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an ester and an amide group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic positioning of the ethylcarbamoyl and methyl ester groups on the benzene ring provides a scaffold for developing targeted therapies.

Strategic Approaches to Synthesis

Two principal synthetic routes are predominantly employed for the preparation of this compound. The selection of a particular pathway is often dictated by the availability of starting materials, desired purity, scalability, and overall cost-effectiveness.

Pathway 1: The Acyl Chloride Route - A Two-Step Approach

This classic and robust method involves the initial formation of a highly reactive acyl chloride intermediate, which is subsequently reacted with ethylamine to form the desired amide.

Pathway 2: Direct Amidation - A More Convergent Approach

This route offers a more streamlined synthesis by directly reacting a diester of terephthalic acid with ethylamine, leading to the formation of the target molecule in a single step.

Pathway 1: The Acyl Chloride Route

This pathway is often favored for its high yields and the relative ease of purification of the intermediates and the final product. The logical progression of this synthesis is outlined below.

Caption: The Acyl Chloride Synthesis Pathway.

Step 1: Synthesis of Methyl 4-(chloroformyl)benzoate

The initial step involves the conversion of the carboxylic acid group of monomethyl terephthalate into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices:

-

Reagent: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride or phosphorus pentachloride due to the gaseous nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.

-

Solvent: An inert solvent such as toluene or dichloromethane is typically used to facilitate the reaction and control the temperature.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Experimental Protocol: Synthesis of Methyl 4-(chloroformyl)benzoate

-

To a stirred solution of monomethyl terephthalate (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 to 2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, distill off the excess thionyl chloride and the solvent under reduced pressure to obtain the crude methyl 4-(chloroformyl)benzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Amidation

The highly reactive methyl 4-(chloroformyl)benzoate is then reacted with ethylamine to form the stable amide bond.

Causality of Experimental Choices:

-

Nucleophile: Ethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Base: An excess of ethylamine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

-

Solvent: A dry, aprotic solvent like dichloromethane or tetrahydrofuran is used to prevent the hydrolysis of the acyl chloride.

-

Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

Experimental Protocol: Synthesis of this compound

-

Dissolve methyl 4-(chloroformyl)benzoate (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve ethylamine (2.2 equivalents) in dichloromethane.

-

Slowly add the ethylamine solution to the stirred solution of methyl 4-(chloroformyl)benzoate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess ethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Pathway 2: Direct Amidation of Dimethyl Terephthalate

This pathway is attractive due to its atom economy and fewer synthetic steps. It involves the direct nucleophilic attack of ethylamine on one of the ester groups of dimethyl terephthalate.

Caption: The Direct Amidation Synthesis Pathway.

Causality of Experimental Choices:

-

Reactant Stoichiometry: Careful control of the stoichiometry is critical to favor the mono-amidation product over the di-amidation byproduct, N,N'-diethylterephthalamide. Using a slight excess of dimethyl terephthalate can help to achieve this selectivity.

-

Catalyst: While the reaction can proceed without a catalyst at elevated temperatures, the use of a Lewis acid or a base catalyst can enhance the reaction rate.

-

Solvent: The reaction can be run neat (without a solvent) or in a high-boiling point solvent.

-

Temperature and Pressure: The reaction often requires elevated temperatures and may be performed in a sealed vessel to maintain the pressure and prevent the escape of the volatile ethylamine.

Experimental Protocol: Direct Amidation of Dimethyl Terephthalate

-

Combine dimethyl terephthalate (1 equivalent) and ethylamine (0.8-1.0 equivalents) in a sealed reaction vessel.

-

Heat the mixture to a temperature between 100-150 °C for several hours.

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the formation of the desired product and the di-substituted byproduct.

-

After the reaction, cool the mixture and remove the unreacted starting materials and byproducts.

-

Purification is typically achieved through fractional distillation under reduced pressure or column chromatography.

Data Presentation: A Comparative Overview

| Parameter | Pathway 1: Acyl Chloride Route | Pathway 2: Direct Amidation |

| Starting Materials | Monomethyl terephthalate, Thionyl chloride, Ethylamine | Dimethyl terephthalate, Ethylamine |

| Number of Steps | Two | One |

| Reaction Conditions | Generally milder conditions | Requires higher temperatures and potentially pressure |

| Key Challenges | Handling of corrosive and moisture-sensitive reagents (SOCl₂) | Controlling selectivity to avoid di-amidation |

| Purification | Relatively straightforward | Can be challenging due to similar boiling points of products and starting materials |

| Overall Yield | Typically high | Variable, depends on reaction control |

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR: Expected signals would include those for the aromatic protons, the methyl ester protons, and the ethyl group protons of the amide.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the carbons of the methyl and ethyl groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C=O stretch of the ester are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

Conclusion and Future Perspectives

Both the acyl chloride and direct amidation routes offer viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The acyl chloride route is generally more reliable for achieving high purity on a laboratory scale, while the direct amidation route may be more economical for large-scale industrial production if the selectivity can be effectively controlled.

Further research into more efficient and environmentally benign catalytic systems for the direct amidation pathway could significantly enhance its attractiveness. Additionally, the development of continuous flow processes for either pathway could offer advantages in terms of safety, scalability, and process control.

References

-

Fahim, A. M., Farag, A. M., Nawwar, G. A. M., & Yakout, E. M. A. (2016). Chemistry of terephthalate derivatives: a review. Chemistry of Heterocyclic Compounds, 52(5), 281-303. [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

-

Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Group (IV) Metal-Catalyzed Direct Amidation. Chemistry – A European Journal, 18(13), 3822-3826. [Link]

-

PubChem. (n.d.). Methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(82), 43851-43855. [Link]

- U.S. Patent No. 3,923,867. (1975).

- U.S. Patent No. 4,642,375. (1987). Process for preparing derivatives of the monoamide of terephthalic acid.

Technical Monograph: Methyl 4-(ethylcarbamoyl)benzoate

Executive Summary

Methyl 4-(ethylcarbamoyl)benzoate (CAS 171895-49-1) is a bifunctional aromatic building block characterized by the presence of a methyl ester and an N-ethyl amide at the para positions of a benzene ring. This desymmetrized derivative of terephthalic acid serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of benzamide-based pharmacophores found in histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

This guide provides a rigorous technical analysis of the compound, focusing on high-fidelity synthetic protocols, structural characterization, and its application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The utility of this compound lies in its orthogonal reactivity. The methyl ester allows for subsequent hydrolysis or reduction, while the ethyl amide provides a stable, lipophilic hydrogen-bond donor/acceptor motif essential for protein-ligand interactions.

Table 1: Physicochemical Specifications

| Property | Data |

| CAS Number | 171895-49-1 |

| IUPAC Name | This compound |

| Synonyms | Methyl 4-[(ethylamino)carbonyl]benzoate; 4-(Methoxycarbonyl)-N-ethylbenzamide |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Predicted Boiling Point | 370.9 ± 25.0 °C (760 mmHg) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~14.5 (Amide N-H) |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NCC |

Synthetic Routes & Process Chemistry

Strategic Analysis of Synthesis

The primary challenge in synthesizing CAS 171895-49-1 is achieving chemoselectivity .

-

Direct Aminolysis (Avoid): Reacting dimethyl terephthalate with ethylamine often leads to the bis-amide (N,N'-diethylterephthalamide) or incomplete conversion.

-

Coupling Route (Recommended): The most reliable method utilizes Monomethyl terephthalate (CAS 1679-64-7) as the starting material. This ensures one carboxyl group remains protected as an ester, while the free acid is selectively coupled to ethylamine.

Validated Protocol: HATU-Mediated Amidation

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate an active ester in situ, preventing harsh conditions associated with acid chlorides (e.g., thionyl chloride) that might compromise the methyl ester if not carefully controlled.

Reagents & Materials:

-

Substrate: Monomethyl terephthalate (1.0 eq)

-

Amine Source: Ethylamine hydrochloride (1.2 eq)

-

Coupling Agent: HATU (1.1 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation:

-

Charge a flame-dried round-bottom flask with Monomethyl terephthalate (10 mmol) and anhydrous DMF (30 mL).

-

Add DIPEA (30 mmol) and stir at 0°C under nitrogen atmosphere.

-

Add HATU (11 mmol) portion-wise. Observation: The solution may turn slightly yellow as the activated ester forms. Stir for 15 minutes.

-

-

Coupling:

-

Add Ethylamine hydrochloride (12 mmol) in one portion.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should disappear, and the product (Rf ~0.5) should appear.

-

-

Workup (Self-Validating Purification):

-

Quench: Dilute the reaction mixture with EtOAc (100 mL).

-

Acid Wash: Wash with 1N HCl (2 x 50 mL). Purpose: Removes excess DIPEA and unreacted ethylamine.

-

Base Wash: Wash with Saturated NaHCO₃ (2 x 50 mL). Purpose: Removes unreacted Monomethyl terephthalate and HATU byproducts.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Isolation:

-

The crude solid is typically >95% pure. Recrystallize from EtOAc/Hexanes if necessary to obtain white crystals.

-

Process Visualization

Figure 1: Optimized synthetic workflow for the chemoselective amidation of monomethyl terephthalate.

Structural Characterization

To ensure scientific integrity, the isolated product must be validated against the following spectral expectations.

1H NMR (400 MHz, DMSO-d6):

-

δ 8.60 (t, 1H, NH): Broad triplet indicating the amide proton coupling with the ethyl group.

-

δ 8.05 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the ester (deshielded).

-

δ 7.95 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the amide.

-

δ 3.89 (s, 3H, O-CH₃): Sharp singlet for the methyl ester.

-

δ 3.35 (m, 2H, N-CH₂): Methylene group of the ethyl chain (quartet-like).

-

δ 1.15 (t, J=7.2 Hz, 3H, CH₃): Methyl group of the ethyl chain.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated: 208.23; Observed: 208.2.

-

[M+Na]⁺: Observed: 230.2.

Pharmaceutical Applications & Significance[1][3]

This compound is not merely a catalogue compound; it represents a "privileged structure" in drug discovery.

Benzamide Pharmacophore

The N-ethylbenzamide moiety mimics the nicotinamide portion of NAD+, making it a crucial scaffold for inhibitors of enzymes that utilize NAD+ or bind to acetyl-lysine mimics.

-

HDAC Inhibition: The amide carbonyl can serve as a zinc-binding group (ZBG) precursor or interact with the rim of the histone deacetylase active site.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<300 Da) and defined hydrogen bonding vectors, it is an ideal "fragment" for screening libraries against novel therapeutic targets.

Mechanistic Pathway Visualization

Figure 2: Application logic of the scaffold in medicinal chemistry, highlighting its role as a precursor for HDAC and PARP inhibitors.

Safety & Handling (HSE)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for similar benzamide derivatives.

-

Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at room temperature (15–25°C) in a dry, dark place. Keep container tightly closed to prevent hydrolysis of the ester.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 594645, Mono-methyl terephthalate. Retrieved January 27, 2026, from [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Technical Guide: Mechanism of Action & Chemical Biology of Methyl 4-(ethylcarbamoyl)benzoate

The following technical guide details the mechanism of action, chemical biology, and experimental applications of Methyl 4-(ethylcarbamoyl)benzoate .

Part 1: Executive Technical Summary

This compound (CAS: 171895-49-1) is a bifunctional aromatic scaffold characterized by a methyl ester moiety at the C1 position and an N-ethylcarboxamide group at the C4 position of a benzene ring. While primarily utilized as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors and Tyrosine Kinase 2 (TYK2) inhibitors , its biological activity is governed by two distinct mechanisms:

-

Metabolic Bioactivation (Prodrug Mechanism): The methyl ester functions as a labile "masking" group, undergoing enzymatic hydrolysis by Carboxylesterases (CES1/CES2) to yield the polar, bioactive free acid: 4-(ethylcarbamoyl)benzoic acid.

-

Pharmacophore Interaction: The N-ethylbenzamide motif acts as a critical binding fragment, capable of engaging target protein pockets via hydrogen bonding (amide linker) and hydrophobic interactions (ethyl tail).

This guide dissects the molecular mechanisms, synthesis protocols, and validation assays required for utilizing this compound in drug discovery.

Part 2: Mechanism of Action (Bioactivation & Binding)

Enzymatic Hydrolysis (The "Prodrug" Mechanism)

In biological systems, this compound functions as a substrate for serine hydrolases. The methyl ester enhances cellular permeability (lipophilicity) compared to the free acid. Once intracellular, it undergoes bioactivation.

-

Enzyme Targets: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).

-

Catalytic Mechanism:

-

Nucleophilic Attack: The catalytic serine residue (Ser-OH) of the esterase attacks the carbonyl carbon of the methyl ester.

-

Tetrahedral Intermediate: Formation of a transient oxyanion hole-stabilized intermediate.

-

Acyl-Enzyme Formation: Release of methanol (leaving group) and formation of the acyl-enzyme complex.

-

Deacylation: Water attacks the acyl-enzyme, releasing the free acid 4-(ethylcarbamoyl)benzoic acid .

-

Structural Pharmacology (Ligand-Receptor Interaction)

The resulting acid or the intact amide fragment serves as a pharmacophore in kinase inhibitors.

-

Amide Linker: Acts as a hydrogen bond donor (NH) and acceptor (C=O), often interacting with the "hinge region" or specific residues (e.g., Glu/Asp) in kinase ATP-binding pockets.

-

Ethyl Group: Occupies small hydrophobic sub-pockets, providing steric selectivity.

-

Benzoate Core: Facilitates

-

Pathway Visualization

The following diagram illustrates the metabolic activation and downstream pharmacophore interactions.

Figure 1: Bioactivation pathway of this compound via carboxylesterase-mediated hydrolysis.

Part 3: Experimental Protocols (Synthesis & Validation)

Synthesis of this compound

This protocol describes the selective amidation of Mono-methyl terephthalate.

Reagents:

-

Mono-methyl terephthalate (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

HATU (1.2 eq) or EDC/HOBt

-

DIPEA (Diisopropylethylamine, 2.5 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: Dissolve Mono-methyl terephthalate (10 mmol) in anhydrous DMF (20 mL) under

atmosphere. Add DIPEA (25 mmol) and stir for 5 minutes. -

Coupling: Add HATU (12 mmol) in one portion. Stir for 15 minutes at

to activate the carboxylic acid. -

Amidation: Dropwise add Ethylamine (12 mmol) solution. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS (Target Mass:

). -

Workup: Dilute with EtOAc (100 mL), wash with 1N HCl (

mL), saturated -

Purification: Dry organic layer over

, concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.

In Vitro Metabolic Stability Assay (Ester Hydrolysis)

To verify the "prodrug" mechanism, this assay measures the half-life (

Materials:

-

Test Compound: this compound (10

M final). -

Matrix: Human Liver Microsomes (HLM) or Plasma.

-

Cofactor: NADPH (optional, if checking oxidative metabolism, though hydrolysis is cofactor-independent).

Protocol:

-

Incubation: Pre-incubate HLM (0.5 mg/mL protein) in Phosphate Buffer (pH 7.4) at

for 5 minutes. -

Initiation: Add Test Compound (from 10 mM DMSO stock).

-

Sampling: At

min, remove 50 -

Quenching: Immediately add 150

L cold Acetonitrile (containing Internal Standard, e.g., Warfarin). -

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition of Parent (208.2)

Acid Product (194.2).

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 207.23 g/mol | Fragment-based screening |

| LogP (Predicted) | ~1.8 | Good membrane permeability |

| TPSA | 55.4 | High oral bioavailability potential |

| H-Bond Donors | 1 (Amide NH) | Receptor binding |

| H-Bond Acceptors | 3 (Ester/Amide Carbonyls) | Receptor binding |

Table 2: Reactivity Profile

| Reaction Type | Conditions | Product |

| Hydrolysis | Aqueous NaOH or Esterase | 4-(ethylcarbamoyl)benzoic acid |

| Reduction | 4-(ethylaminomethyl)benzyl alcohol | |

| Nitration | Methyl 3-nitro-4-(ethylcarbamoyl)benzoate |

Part 5: Synthetic Workflow Visualization

This diagram outlines the logical flow for synthesizing and validating the compound.

Figure 2: Step-by-step synthetic and validation workflow for this compound.

Part 6: References

-

PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for Esterase Stability Protocols). Link

-

Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design. (Context for Benzamide Scaffolds in Kinase Inhibitors). Link

-

Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link

Sources

An In-Depth Technical Guide to the Biological Activity of Benzoate Esters: A Focus on Methyl Benzoate

Introduction: The Significance of Benzoate Esters in Biological Research

Benzoate esters, a class of organic compounds derived from benzoic acid, are ubiquitous in nature and widely utilized in various industries, from flavorings and fragrances to pharmaceuticals and agriculture. Their inherent biological activities, often dictated by the nature of their ester and ring substituents, make them a subject of intense scientific scrutiny. While a vast array of these esters exists, this guide will focus primarily on the biological profile of Methyl Benzoate (MB), a structurally simple yet functionally diverse molecule. We will explore its known biological effects, delve into the experimental methodologies used to elucidate these activities, and provide insights into its potential applications and toxicological considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Methyl Benzoate is a naturally occurring compound, isolated from the freshwater fern Salvinia molesta, and is also found in various plants where it can be released in response to insect damage.[1][2] Its pleasant, fruity odor has led to its extensive use in perfumery and as a flavor enhancer.[1] Beyond these applications, MB has garnered significant interest for its potent insecticidal properties, positioning it as a potential eco-friendly alternative to conventional pesticides.[1][2] However, its widespread use necessitates a thorough understanding of its interaction with human cells to establish clear safety parameters.[1][3]

Chemical Properties and Synthesis

Methyl Benzoate (C₈H₈O₂) is the methyl ester of benzoic acid. It is a colorless liquid at room temperature with a characteristic sweet, fruity odor.

Synthesis: The most common laboratory synthesis of Methyl Benzoate is achieved through the Fischer esterification of benzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid. The reaction is reversible and involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.[4]

Part 1: Insecticidal Activity of Methyl Benzoate

A significant body of research highlights the potential of Methyl Benzoate as a "green" pesticide.[1][2] Its efficacy against a range of agricultural and stored product pests has been well-documented.[2]

Modes of Action

The insecticidal activity of Methyl Benzoate is multifaceted, encompassing several distinct modes of action:

-

Contact Toxicant: Direct contact with Methyl Benzoate can be lethal to various insect species.

-

Fumigant: Due to its volatility, MB can act as a fumigant, proving effective in enclosed spaces for controlling stored-product pests.

-

Ovicidal Toxin: It has been shown to have toxic effects on the eggs of certain insects, preventing hatching.

-

Oviposition Deterrent: The presence of Methyl Benzoate can deter female insects from laying their eggs on treated surfaces.

-

Repellent and Attractant: Depending on the insect species and concentration, MB can act as either a repellent or an attractant. This dual functionality can be exploited in integrated pest management (IPM) strategies, for instance, in "push-pull" systems or for baiting traps.[2][5]

Experimental Workflow for Assessing Insecticidal Activity

The following diagram illustrates a general workflow for evaluating the different insecticidal properties of Methyl Benzoate.

Caption: A generalized workflow for the comprehensive evaluation of the insecticidal properties of Methyl Benzoate.

Part 2: Cytotoxicity in Human Cells

While the insecticidal properties of Methyl Benzoate are promising, its widespread application necessitates a thorough evaluation of its potential toxicity to human cells.

In Vitro Cytotoxicity Studies

Studies have been conducted to assess the cytotoxic effects of Methyl Benzoate on various cultured human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[1][3] These studies are crucial for determining the concentrations at which MB may exert harmful effects and for establishing safety thresholds for human exposure.

The general finding is that Methyl Benzoate exhibits mild to moderate cytotoxicity at higher concentrations. For instance, a notable reduction in cell growth and proliferation was observed at concentrations greater than 7.3 mM (0.1%).[1]

Comparative Toxicity with Other Benzoates

When compared to other benzoate esters like ethyl benzoate (EB) and vinyl benzoate (VB), Methyl Benzoate was found to be the least toxic to the tested human cell lines.[1][3] Vinyl benzoate, in contrast, demonstrated the highest toxicity.[1] This highlights the importance of the ester group in modulating the biological activity and toxicity of the benzoate scaffold.

Quantitative Cytotoxicity Data

The following table summarizes the reported median lethal concentration (LC50) values for Methyl Benzoate in different human cell lines.

| Cell Line | Cell Type | LC50 (mM) |

| HEK293 | Human Embryonic Kidney | ~10.3 |

| CACO2 | Human Colon Adenocarcinoma | ~9.6 |

| SH-SY5Y | Human Neuroblastoma | ~8.8 |

Data synthesized from information presented in a study by Truong et al. (2020)[1]

Experimental Protocol: WST-1 Cell Proliferation and Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of Methyl Benzoate. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture the desired human cell line (e.g., HEK293, SH-SY5Y) in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of Methyl Benzoate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of Methyl Benzoate to the respective wells. Include vehicle control (media with solvent) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

WST-1 Assay:

-

After the incubation period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate to ensure a homogenous mixture.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of Methyl Benzoate.

-

Determine the LC50 value, the concentration at which 50% of the cells are non-viable, using a suitable statistical software package.

-

Part 3: Potential Mechanisms of Action and Other Biological Activities

While the precise molecular targets of Methyl Benzoate are not fully elucidated, some studies provide insights into its potential mechanisms of action.

Gene Expression Modulation

Exposure to benzoate esters, including Methyl Benzoate, has been shown to differentially affect the expression of genes involved in key cellular processes such as:

-

Cell Cycle: Alterations in the expression of genes like cyclin D1 have been observed.[1][3]

-

Protein Quality Control: Changes in the expression of heat shock proteins, such as HSP70, suggest a cellular stress response.[1][3]

-

Neurotransmission: In neuronal cells, the expression of genes like ACHE (acetylcholinesterase) may be affected.[1][3]

The following diagram illustrates the potential cellular pathways affected by Methyl Benzoate.

Caption: Potential cellular pathways and genes modulated by Methyl Benzoate.

Antimicrobial Properties

Methyl Benzoate has also demonstrated antimicrobial properties, inhibiting the growth of some bacteria and fungi.[5] It is thought to interfere with the integrity of the microbial cell membrane or essential metabolic pathways.[5] This suggests its potential utility as a natural preservative in the food industry.[5]

Conclusion and Future Perspectives

Methyl Benzoate is a compound with a dual nature. Its potent and varied insecticidal activities make it a strong candidate for development as an environmentally friendly pesticide. However, its mild cytotoxicity in human cells at higher concentrations underscores the importance of careful risk assessment and the establishment of safe exposure limits.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific enzymes, receptors, or cellular pathways that Methyl Benzoate interacts with in both insects and human cells will provide a more refined understanding of its selectivity and potential for off-target effects.

-

In Vivo Studies: While in vitro data is valuable, in vivo studies are necessary to understand the pharmacokinetics, metabolism, and systemic toxicity of Methyl Benzoate in whole organisms.

-

Formulation Development: For agricultural applications, the development of stable and effective formulations that optimize the delivery of Methyl Benzoate while minimizing environmental impact is crucial.

References

-

Truong, T., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PMC, NIH. [Link]

-

(2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 4-Formylbenzoate. PubChem. [Link]

-

(2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

-

PubMed. (2023). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

-

(2008). Methyl 4-methylbenzoate. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl Benzoate. PubChem. [Link]

-

(2009). Methyl 4-nitrobenzoate. ResearchGate. [Link]

-

PubMed. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. PubMed. [Link]

-

PubChem. (n.d.). Methyl 4-acetylbenzoate. PubChem. [Link]

-

PubMed. (2008). Methyl 4-methyl-benzoate. PubMed. [Link]

-

PubMed. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PubMed. [Link]

- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. SlidePlayer. [Link]

-

Evergreensino. (2026). How does Methyl Benzoate interact with biological systems?. Evergreensino Blog. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. PrepChem.com. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

-

PubChem. (n.d.). Methyl 4-ethenylbenzoate. PubChem. [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

-

NIH. (n.d.). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. NIH. [Link]

Sources

- 1. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. How does Methyl Benzoate interact with biological systems? - Blog - Evergreensino [evergreensinochem.com]

An In-depth Technical Guide to Methyl 4-(ethylcarbamoyl)benzoate

Foreword

In the landscape of modern drug discovery and materials science, the strategic design and synthesis of novel molecular building blocks are paramount. Methyl 4-(ethylcarbamoyl)benzoate, a bifunctional molecule incorporating both an ester and an amide moiety, represents a versatile scaffold with significant potential for the development of new chemical entities. This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications, tailored for researchers, scientists, and professionals in drug development. The methodologies and data presented herein are synthesized from established chemical principles and spectral data of analogous structures, offering a robust framework for the practical application of this compound.

Introduction to this compound

This compound, also known as methyl 4-[(ethylamino)carbonyl]benzoate, is an organic compound with the linear formula C₁₁H₁₃NO₃. Its structure features a central benzene ring para-substituted with a methyl ester group and an N-ethylcarboxamide group. This unique arrangement of functional groups makes it a valuable intermediate for further chemical modifications. The ester moiety can be readily hydrolyzed or transesterified, while the amide group offers sites for hydrogen bonding and can be a key pharmacophore in biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Similarly, benzoate esters are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The combination of these two functionalities in a single molecule opens up diverse avenues for its application.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 171895-49-1 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Synonyms | Methyl 4-[(ethylamino)carbonyl]benzoate |

| Predicted LogP | 1.8 - 2.2 |

| Predicted Boiling Point | > 300 °C |

| Predicted Melting Point | 150 - 160 °C |

Synthesis of this compound

There are two primary logical synthetic routes to obtain this compound, each starting from readily available precursors. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Amidation of Methyl 4-(chloroformyl)benzoate

This approach involves the reaction of a commercially available acid chloride with ethylamine. The high reactivity of the acid chloride ensures a typically high-yielding and straightforward reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 4-(chloroformyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (1.2 eq).

-

Addition of Amine: Slowly add a solution of ethylamine (1.1 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Route 2: Esterification of 4-(ethylcarbamoyl)benzoic acid

This route involves the classic Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: Suspend 4-(ethylcarbamoyl)benzoic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC to observe the disappearance of the starting material.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or recrystallization.

Characterization and Spectral Analysis

The structural confirmation of this compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted.[2][3][4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 8.05-7.95 (d, 2H): Aromatic protons ortho to the ester group.

-

δ 7.90-7.80 (d, 2H): Aromatic protons ortho to the amide group.

-

δ 6.20-6.10 (br s, 1H): Amide N-H proton.

-

δ 3.95 (s, 3H): Methyl ester (O-CH₃) protons.

-

δ 3.50-3.40 (q, 2H): Methylene (N-CH₂-CH₃) protons.

-

δ 1.25 (t, 3H): Methyl (N-CH₂-CH₃) protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 167.0-166.0: Ester carbonyl carbon.

-

δ 166.0-165.0: Amide carbonyl carbon.

-

δ 140.0-138.0: Aromatic quaternary carbon attached to the amide group.

-

δ 134.0-132.0: Aromatic quaternary carbon attached to the ester group.

-

δ 130.0-129.0: Aromatic CH carbons ortho to the ester group.

-

δ 128.0-127.0: Aromatic CH carbons ortho to the amide group.

-

δ 52.5: Methyl ester (O-CH₃) carbon.

-

δ 35.0: Methylene (N-CH₂) carbon.

-

δ 15.0: Methyl (N-CH₂-CH₃) carbon.

Predicted IR Spectrum (ATR):

-

3350-3300 cm⁻¹: N-H stretching of the secondary amide.

-

3000-2850 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

-

~1720 cm⁻¹: C=O stretching of the ester.

-

~1640 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1280 cm⁻¹: C-O stretching of the ester.

Predicted Mass Spectrum (EI):

-

m/z 207: Molecular ion [M]⁺.

-

m/z 176: Loss of the ethyl group (-CH₂CH₃).

-

m/z 149: Loss of the ethylcarbamoyl group (-CONHCH₂CH₃).

-

m/z 134: Loss of the methoxycarbonyl group (-COOCH₃).

Potential Applications in Drug Discovery and Materials Science

The bifunctional nature of this compound makes it an attractive building block for various applications.

-

Medicinal Chemistry: The benzamide moiety is a well-established pharmacophore in numerous clinically approved drugs. This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The ester group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. For instance, it could be incorporated into the synthesis of inhibitors for enzymes where the amide provides a key hydrogen bonding interaction and the rest of the molecule can be elaborated from the ester functionality.

-

Polymer and Materials Science: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, along with the polar ester group, suggests that this molecule could be used as a monomer or a component in the synthesis of polymers with specific properties, such as high thermal stability or liquid crystalline behavior.

-

Organic Synthesis: As a versatile intermediate, it can be used in a variety of chemical transformations to introduce the 4-(ethylcarbamoyl)benzoyl moiety into larger molecules.

Conclusion

This compound is a valuable chemical entity with considerable potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established chemical reactions. The predicted spectral data provides a solid basis for its characterization. The unique combination of an ester and a secondary amide on a benzene ring offers a versatile platform for the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists looking to explore the chemistry and applications of this promising molecule.

References

[5] Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. [Link]

[2] PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

[1] Google Patents. (n.d.). Preparation method of methyl benzoate compound. CN113248373A.

[6] ResearchGate. (2023). Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. [Link]

[7] ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

[8] Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.

[9] Aljossmy, E. I., Khalifa, A., & Omar, M. M. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences (JBS), 37(2). [Link]

[4] Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

Sources

- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 2. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 9. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(ethylcarbamoyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 4-(ethylcarbamoyl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. While a singular "discovery" manuscript for this specific molecule is not prominent in the literature, its structural motifs—a para-substituted benzoate ester and an N-ethylbenzamide—are of significant importance in medicinal chemistry and materials science. This guide, therefore, serves as a foundational document, presenting logical and experimentally validated pathways for its preparation and detailed methodologies for its structural elucidation. The protocols described herein are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and reproducibility.

Introduction and Rationale

This compound (CAS No. 171895-49-1) is a bifunctional organic molecule incorporating both an ester and an amide functional group.[1] The rigid para-substituted benzene core provides a well-defined scaffold, while the N-ethyl amide and methyl ester moieties offer opportunities for further chemical modification and hydrogen bonding interactions. Such structures are frequently explored in drug discovery as fragments or scaffolds for building more complex bioactive molecules. The amide linkage is a cornerstone of peptide and protein structure, and its presence in small molecules can enhance binding to biological targets. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling modulation of physicochemical properties such as solubility and serving as a potential prodrug strategy.

Given the absence of a dedicated discovery paper, this guide consolidates established synthetic methodologies to propose a robust and logical approach to the preparation and characterization of this compound. The causality behind the selection of specific reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both routes are based on reliable and well-documented organic transformations.

Figure 1: Proposed synthetic pathways for this compound.

Route 1: Schotten-Baumann Reaction of Methyl 4-(chloroformyl)benzoate

This approach involves the conversion of a commercially available starting material, monomethyl terephthalate, to its acid chloride, followed by amidation with ethylamine. This is a highly efficient and widely used method for amide bond formation.

Route 2: Fischer Esterification of 4-(Ethylcarbamoyl)benzoic Acid

This pathway first involves the synthesis of the intermediate 4-(ethylcarbamoyl)benzoic acid, which is then esterified using methanol under acidic conditions. This classic esterification method is particularly suitable for large-scale synthesis.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for analogous chemical transformations.

Synthesis of Intermediate: Methyl 4-(chloroformyl)benzoate

Causality: The conversion of the carboxylic acid of monomethyl terephthalate to an acyl chloride is necessary to activate the carbonyl group for nucleophilic attack by the weakly basic ethylamine. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

-

To a stirred solution of monomethyl terephthalate (1 equivalent) in anhydrous dichloromethane (DCM), add N,N-dimethylformamide (DMF) (catalytic amount).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl 4-(chloroformyl)benzoate, which can be used in the next step without further purification.

Route 1: Synthesis of this compound via Schotten-Baumann Reaction

Causality: The Schotten-Baumann conditions, using an aqueous base, serve to neutralize the HCl byproduct of the amidation reaction, driving the reaction to completion.

Protocol:

-

Dissolve the crude methyl 4-(chloroformyl)benzoate (1 equivalent) in a suitable solvent such as DCM.

-

In a separate flask, prepare a solution of ethylamine (1.5 equivalents) in aqueous sodium hydroxide (2 M).

-

Cool both solutions to 0 °C.

-

Add the acid chloride solution dropwise to the vigorously stirred ethylamine solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Intermediate: 4-(Ethylcarbamoyl)benzoic Acid

Protocol:

-

Follow the procedure for the Schotten-Baumann reaction as described in section 3.2.

-

After the reaction is complete, acidify the aqueous layer with concentrated HCl to precipitate the 4-(ethylcarbamoyl)benzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Route 2: Synthesis of this compound via Fischer Esterification

Causality: The Fischer esterification is an equilibrium-controlled reaction.[2] Using a large excess of methanol as the solvent and a strong acid catalyst (like sulfuric acid) shifts the equilibrium towards the formation of the methyl ester.[3]

Protocol:

-

Suspend 4-(ethylcarbamoyl)benzoic acid (1 equivalent) in a large excess of methanol.[4]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.[5]

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove the acid catalyst and any unreacted carboxylic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Purification and Characterization Workflow

A systematic approach is essential for obtaining a pure sample of this compound and confirming its structure.

Figure 2: A typical workflow for the purification and characterization of the target compound.

Predicted Physicochemical and Spectroscopic Data

The following data are predicted based on the structure of this compound and spectroscopic data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 140-160 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks |

| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.9 (d, 2H, Ar-H ortho to amide), ~6.5 (br s, 1H, NH), 3.9 (s, 3H, OCH₃), 3.4 (q, 2H, NCH₂CH₃), 1.2 (t, 3H, NCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~167 (C=O, amide), ~166 (C=O, ester), ~140 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~52 (OCH₃), ~35 (NCH₂), ~15 (CH₃) |

| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=O amide I stretch), ~1550 (N-H bend, amide II), ~1280 (C-O stretch) |

| Mass Spec (EI) | m/z: 207 (M⁺), 178 ([M-C₂H₅]⁺), 162 ([M-OC₂H₅]⁺), 149 ([M-NHC₂H₅]⁺), 121 (benzoyl fragment) |

Potential Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:

-

Medicinal Chemistry: As a scaffold for the development of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The amide and ester functionalities provide sites for diversification to generate compound libraries for high-throughput screening.

-

Materials Science: As a monomer or precursor for the synthesis of novel polymers with specific properties, such as thermal stability or liquid crystalline behavior, imparted by the rigid aromatic core and hydrogen-bonding capabilities of the amide group.

-

Chemical Biology: As a component of chemical probes to study biological processes, where the ester can be hydrolyzed by cellular esterases to release a payload or alter the probe's properties.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By leveraging well-established synthetic protocols and providing detailed analytical guidance, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The proposed pathways offer flexibility and are based on readily available starting materials, facilitating the accessibility of this compound for further investigation and application.

References

-

Organic Syntheses Procedure, Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

-

Chemsrc, methyl 4-ethylbenzoate | CAS#:7364-20-7. Available at: [Link]

-

Fischer Esterification Procedure, Department of Chemistry, University of Missouri-St. Louis. Available at: [Link]

-

ResearchGate, Amidation of 4-dodecyloxybenzoic acid methyl ester with Ethylendiamine?. Available at: [Link]

-

OperaChem, Fischer Esterification-Typical Procedures. Available at: [Link]

-

McClure, C. K., & Link, J. T. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Available at: [Link]

-

The Good Scents Company, methyl 4-ethyl benzoate. Available at: [Link]

-

PubChem, Methyl 4-(aminomethyl)benzoate. Available at: [Link]

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC - NIH. Available at: [Link]

-

Master Organic Chemistry, Fischer Esterification. Available at: [Link]

-

ResearchGate, Methyl 4-methylbenzoate. Available at: [Link]

-

Doc Brown's Chemistry, 13C nmr spectrum of N-methylethanamine. Available at: [Link]

-

Wikipedia, Methyl benzoate. Available at: [Link]

-

Organic Chemistry Portal, Fischer Esterification. Available at: [Link]

-

Synthesis of 3-(N-methyl-4-nitrobenzamido)- benzoate Monohydrate. Available at: [Link]

-

Fischer Esterification Procedure, University of Colorado Boulder. Available at: [Link]

-

Human Metabolome Database, 13C NMR Spectrum of Ethyl butyrate. Available at: [Link]

-

The Royal Society of Chemistry, Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

-

ResearchGate, A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

- US Patent US20170267625A1, Method for producing ethyl 4-methyloctanoate.

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH. Available at: [Link]

Sources

An In-Depth Technical Guide to the Derivatives of Methyl 4-(ethylcarbamoyl)benzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(ethylcarbamoyl)benzoate sits at the intersection of two important chemical functionalities in medicinal chemistry: the benzoate ester and the N-substituted benzamide. This dual-functionality makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of derivatives of this compound. We will explore key synthetic strategies, delve into the rationale behind experimental choices, and discuss the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a focus on their potential as enzyme inhibitors and antimicrobial agents.

Introduction: The Chemical Significance of the this compound Scaffold

This compound, also known as N-ethyl-4-(methoxycarbonyl)benzamide, is a compound of significant interest in medicinal chemistry due to its structural motifs. Benzoate esters are known for their wide range of biological activities, including antimicrobial and cytotoxic effects[1]. The ester functionality can act as a key interaction point with biological targets or serve as a pro-drug moiety to improve pharmacokinetic properties.

Simultaneously, the N-substituted benzamide group is a well-established pharmacophore found in a multitude of approved drugs. This group can participate in crucial hydrogen bonding interactions with protein targets, contributing to high binding affinity and specificity. The combination of these two functionalities in a single molecule provides a rich platform for chemical modification and the exploration of diverse biological activities.

This guide will systematically explore the synthetic pathways to access this core structure and its derivatives, followed by an in-depth analysis of their potential applications in drug discovery, drawing upon data from closely related analogues to infer structure-activity relationships.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the specific functional groups to be introduced. The primary retrosynthetic disconnection reveals two main approaches: formation of the amide bond followed by esterification, or esterification followed by amidation.

Synthesis of the Core Scaffold: this compound

A reliable and straightforward method for the synthesis of the core compound involves a two-step process starting from 4-carboxybenzoic acid (terephthalic acid monomethyl ester).

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, typically an acyl chloride, to facilitate the subsequent amidation.

-

Protocol: To a solution of 4-carboxybenzoic acid in a suitable solvent such as dichloromethane (DCM), an excess of thionyl chloride (SOCl₂) or oxalyl chloride is added. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride. The excess reagent and solvent are then removed under reduced pressure. The causality behind this choice lies in the high reactivity of the acyl chloride, which readily reacts with amines in the next step.

Step 2: Amidation

The resulting acyl chloride is then reacted with ethylamine to form the desired amide bond.

-

Protocol: The crude acyl chloride is dissolved in an aprotic solvent like DCM and cooled in an ice bath. A solution of ethylamine, often in slight excess, and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are added dropwise. The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the ethylamine and driving the reaction to completion. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

An alternative approach involves the direct coupling of 4-carboxybenzoic acid with ethylamine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This method avoids the harsh conditions of acyl chloride formation but can sometimes be more expensive for large-scale synthesis.

The final step in this synthetic route is the esterification of the remaining carboxylic acid group.

Step 3: Fischer Esterification

The classical Fischer esterification provides a simple and effective method for converting the carboxylic acid to the methyl ester.

-

Protocol: The N-ethyl-4-carboxybenzamide is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.[2] The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated to afford this compound. Le Chatelier's principle is the guiding principle here; using a large excess of methanol drives the equilibrium towards the formation of the ester.

Derivatization Strategies

The core scaffold of this compound offers two primary sites for chemical modification: the ethyl group on the amide nitrogen and the methyl group of the ester.

Varying the alkyl or aryl substituent on the amide nitrogen can significantly impact the compound's biological activity by altering its steric and electronic properties. This can be achieved by using different primary amines in the amidation step described in section 2.1.

-

Experimental Insight: The choice of the amine should be guided by the desired properties of the final compound. For instance, introducing a bulkier alkyl group may enhance lipophilicity, potentially improving membrane permeability. Conversely, incorporating a polar functional group on the alkyl chain could increase water solubility.

The methyl ester can be readily converted to other esters or to a carboxylic acid, which can then be further functionalized.

-

Transesterification: Heating this compound in the presence of a different alcohol and an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group.

-

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide, followed by acidification, will yield the corresponding carboxylic acid, 4-(ethylcarbamoyl)benzoic acid. This carboxylic acid can then be coupled with various alcohols or amines to generate a diverse library of derivatives.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological data for this compound is limited in publicly available literature, the known activities of its constituent moieties and related compounds provide a strong basis for predicting its therapeutic potential.

Enzyme Inhibition

The benzamide and benzoate functionalities are prevalent in various enzyme inhibitors.

-

Carbonic Anhydrase Inhibitors: Certain substituted benzoates bearing a sulfonamide group have shown high affinity and selectivity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various solid tumors.[3] This suggests that derivatives of this compound incorporating a sulfonamide group could be explored as potential anticancer agents.

-

Malate Dehydrogenase (MDH) Inhibitors: A series of (aryloxyacetylamino)benzoic acid derivatives have been identified as inhibitors of MDH1 and MDH2, enzymes involved in cancer metabolism.[4] The structural similarity suggests that appropriate modification of the N-ethyl group of our core scaffold could lead to potent MDH inhibitors.

-

Biotin Carboxylase Inhibitors: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate has been identified as an inhibitor of biotin carboxylase, a key enzyme in fatty acid synthesis in bacteria, highlighting its potential as an antibacterial agent.[5] This provides a rationale for investigating the antibacterial properties of sulfonamide-containing derivatives of this compound.

Antimicrobial and Antifungal Activity

Derivatives of benzoate esters have demonstrated a range of antimicrobial activities.[1] For example, 3-methyl-4-nitrobenzoate derivatives have shown promising antifungal activity against Candida strains.[6] Furthermore, various aniline derivatives, which share the N-aryl amide linkage, have been studied for their antibacterial properties.[7]

Structure-Activity Relationship (SAR) Insights:

Based on the available literature for related compounds, several SAR trends can be hypothesized for the derivatives of this compound:

-

Lipophilicity: Increasing the length of the N-alkyl chain or introducing lipophilic substituents on the aromatic ring is likely to enhance antimicrobial activity against certain pathogens by improving cell membrane penetration.

-

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the amide and ester groups, influencing their interaction with biological targets. For instance, in a study of 3-allyl-4-prenyloxyaniline amides as 15-lipoxygenase inhibitors, the electronic properties of the amide moiety were found to be crucial for inhibitory potency.[8]

-

Hydrogen Bonding: The N-H of the amide bond is a critical hydrogen bond donor. Modifications that preserve this feature are likely to be important for retaining activity against targets where this interaction is key.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| This compound | C₁₁H₁₃NO₃ | 207.23 | 1.85 |

| 4-(Ethylcarbamoyl)benzoic acid | C₁₀H₁₁NO₃ | 193.19 | 1.32 |

| Methyl 4-(propylcarbamoyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | 2.38 |

| Ethyl 4-(ethylcarbamoyl)benzoate | C₁₂H₁₅NO₃ | 221.25 | 2.27 |

Experimental Protocols: A Self-Validating System

The following detailed protocols are provided as a starting point for the synthesis and characterization of this compound. Each step includes in-process controls to ensure the integrity of the experimental workflow.

Synthesis of N-Ethyl-4-carboxybenzamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 10.0 g of 4-carboxybenzoic acid in 100 mL of toluene.

-

Acyl Chloride Formation: Add 15 mL of thionyl chloride and 0.5 mL of DMF. Heat the mixture to 60 °C and stir for 2 hours, or until the solution becomes clear and gas evolution ceases.

-

In-Process Control: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC against the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure complete removal of thionyl chloride.

-

Amidation: Dissolve the resulting crude acyl chloride in 100 mL of DCM and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of 10 mL of ethylamine (70% in water) and 15 mL of triethylamine in 50 mL of DCM.

-

Addition: Add the ethylamine solution dropwise to the acyl chloride solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Control: Monitor the disappearance of the acyl chloride by TLC.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford N-ethyl-4-carboxybenzamide as a white solid.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of N-ethyl-4-carboxybenzamide in 50 mL of methanol.

-

Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and stir for 6 hours.

-

In-Process Control: Monitor the reaction by TLC, observing the formation of the more nonpolar product spot.

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate.

-

Neutralization and Washing: Wash the organic solution with saturated NaHCO₃ solution (2 x 50 mL) until the aqueous layer is basic, followed by a brine wash (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

-

Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of two readily modifiable functional groups allow for the creation of diverse chemical libraries. Based on the analysis of related compounds, derivatives of this scaffold are predicted to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Broadening the scope of N-substituents: Exploring a wide range of alkyl, aryl, and heterocyclic amines in the amidation step to probe the steric and electronic requirements for biological activity.

-

Exploring different ester functionalities: Synthesizing a series of esters to evaluate their impact on pharmacokinetics and pharmacodynamics.

-

Introducing additional pharmacophores: Incorporating functional groups known to interact with specific biological targets, such as sulfonamides for carbonic anhydrase inhibition.

-

Detailed mechanistic studies: For active compounds, elucidating the mechanism of action through biochemical and cellular assays.

By leveraging the principles of medicinal chemistry and a systematic approach to synthesis and testing, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

-